Fingolimod hydrochloride
Overview
Description
Fingolimod hydrochloride, also known as Fingolimod HCl, is a sphingosine 1-phosphate receptor modulator . It belongs to the class of synthetic glucocorticoid steroid drugs . It is used to prevent episodes of symptoms and slow the worsening of disability in adults and children 10 years of age and older with relapsing-remitting forms of multiple sclerosis .
Synthesis Analysis
Fingolimod can be synthesized from readily available and inexpensive starting material diethyl acetamidomalonate . An efficient process for the synthesis of Fingolimod Hydrochloride involves simple commercially available octanophenone as a starting material .Molecular Structure Analysis
The molecular structure of Fingolimod hydrochloride can be found in various databases .Fingolimod hydrochloride was subjected to oxidative, acid, base, hydrolytic, thermal, and photolytic stress, and analysis was conducted to determine the amounts of related impurities formed .
Physical And Chemical Properties Analysis
Fingolimod Hydrochloride appears as a solid . It is very soluble in water . The melting point ranges from 107 - 108 °C .Scientific Research Applications
Immunomodulatory Effects
Fingolimod hydrochloride is recognized for its immunomodulatory effects. It has been effective in improving relapsing-remitting multiple sclerosis (RRMS), primarily through its action on white matter tracts in the brain. This improvement is associated with enhanced myelin and axonal integrity, indicating a potential for reducing functional impairments related to MS (Gurevich, Waknin, Stone, & Achiron, 2018).
Anticancer Potential
Fingolimod has emerged as a potential anticancer drug. Its mechanism involves the induction of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells, independent of its properties as a sphingosine-1-phosphate modulator. This novel role positions Fingolimod as a promising candidate in cancer treatment strategies, especially when targeting the vulnerabilities of cancer cells against oxidative stress (Takasaki, Hagihara, Satoh, & Sugiura, 2018).
Neuroprotective Effects
Research indicates that Fingolimod may have direct neuroprotective effects. This is particularly relevant for treating progressive stages of diseases like multiple sclerosis, where neurodegeneration is a major concern. The compound's ability to modulate sphingosine 1-phosphate receptors in both the immune system and central nervous system could contribute to these neuroprotective effects (Chun, Kihara, Jonnalagadda, & Blaho, 2019).
Cardioprotective Role
Fingolimod has demonstrated a cardioprotective role in a porcine model of ischemia/reperfusion. By activating sphingosine-1-phosphate receptors during acute myocardial infarction, it can inhibit apoptosis, leading to reduced infarct size and mitigating adverse left ventricular remodeling. These findings support its potential use in treating heart-related conditions (Santos-Gallego, Vahl, Goliasch, et al., 2016).
Molecular and Cellular Mechanisms
Fingolimod's active form, phosphorylated fingolimod, has been found to inhibit histone deacetylases and facilitate fear extinction memory. This indicates its influence on gene expression and memory processes, independent of its immunosuppressive actions (Hait, Wise, Allegood, et al., 2014).
Treatment of Cerebral Ischemia
Fingolimod has shown promise in rodent models of cerebral ischemia. Studies indicate that it can provide long-term protection by decreasing reperfusion injury in the brain, which is significant for therapeutic applications in stroke and related cerebral conditions (Wei, Yemisci, Kim, et al., 2011).
Safety And Hazards
Fingolimod Hydrochloride is harmful if swallowed and causes skin irritation . It may damage fertility or the unborn child . It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .
Future Directions
Fingolimod is a well-tolerated, highly effective disease-modifying therapy successfully utilized in the management of multiple sclerosis . There is now rapidly increasing knowledge on its previously unrecognized molecular and potential therapeutic effects in diverse pathological conditions . Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer . Based on the recent reports, fingolimod may soon find its way as an adjunct therapy in various disparate pathological conditions .
properties
IUPAC Name |
2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZTYAVBMYWFGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167364 | |
Record name | Fingolimod hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fingolimod hydrochloride | |
CAS RN |
162359-56-0 | |
Record name | Fingolimod hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162359-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fingolimod hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162359560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fingolimod hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FINGOLIMOD HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G926EC510T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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